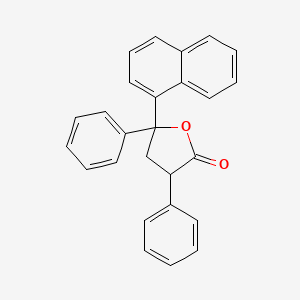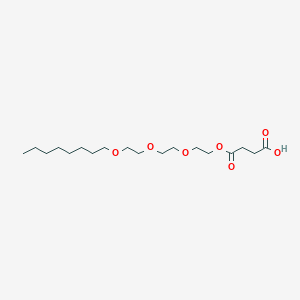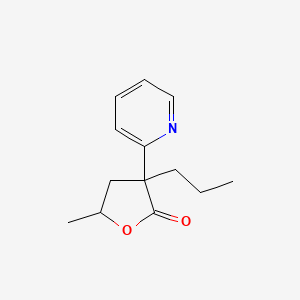
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a naphthalene ring, two phenyl groups, and a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one typically involves the reaction of naphthalene derivatives with phenyl-substituted dihydrofuran precursors. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to cyclization to form the dihydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-1-yl)-2-phenylethanone: Similar structure but lacks the dihydrofuran ring.
3,5-Diphenyl-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of a dihydrofuran ring.
Naphthalen-1-yl phenyl ketone: Similar aromatic structure but different functional groups.
Uniqueness
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is unique due to its combination of a naphthalene ring, two phenyl groups, and a dihydrofuran ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5344-73-0 |
|---|---|
Molekularformel |
C26H20O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-naphthalen-1-yl-3,5-diphenyloxolan-2-one |
InChI |
InChI=1S/C26H20O2/c27-25-23(20-10-3-1-4-11-20)18-26(28-25,21-14-5-2-6-15-21)24-17-9-13-19-12-7-8-16-22(19)24/h1-17,23H,18H2 |
InChI-Schlüssel |
PNJGNAASVBVSPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)





![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
